Ethyl 4-amino-2,6-dimethylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-amino-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4,12H2,1-3H3 |
InChI Key |
WVBOQYCGIMZUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)N)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Amino 2,6 Dimethylbenzoate
Reduction of Nitroaromatic Precursors
A common and efficient strategy involves the reduction of a nitro group to an amino group. In this approach, the precursor molecule, ethyl 4-nitro-2,6-dimethylbenzoate, is first synthesized and then reduced.
The synthesis of the nitro precursor can be achieved by the esterification of 4-nitro-2,6-dimethylbenzoic acid with ethanol (B145695). The subsequent reduction of the nitro group is a well-established transformation in organic synthesis. orgsyn.org A variety of reducing agents and catalytic systems can be employed for this purpose.
Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide with hydrogen gas. orgsyn.org This method is generally clean and efficient. orgsyn.org Chemical reducing agents like tin in the presence of alcoholic hydrochloric acid or iron in acidic water are also effective. orgsyn.org More recently, methods using indium powder in aqueous ethanol with ammonium (B1175870) chloride have been developed, offering a selective reduction of nitro compounds. orgsyn.org
| Reducing System | Substrate | Conditions | Reference |
| Platinum Oxide, H₂ | Ethyl p-nitrobenzoate | 95% Ethanol | orgsyn.org |
| Indium Powder, NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water, Reflux | orgsyn.org |
| Iron, Acid | Ethyl p-nitrobenzoate | Water | orgsyn.org |
| Tin, Alcoholic HCl | Ethyl p-nitrobenzoate | - | orgsyn.org |
| Palladium on Carbon (Pd/C), H₂ | Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate | Ethanol or Methanol, Room Temp to 80°C |
Amination Strategies for Halogenated Benzoates
Another synthetic route involves the amination of a halogenated precursor, such as ethyl 4-halo-2,6-dimethylbenzoate. This approach, however, can be challenging due to the relatively low reactivity of aryl halides towards nucleophilic substitution. Direct amination of γ-halo-β-ketoesters with anilines has been described as a strategy to form γ-anilino-β-ketoesters. nih.gov While not directly applied to Ethyl 4-amino-2,6-dimethylbenzoate in the provided context, similar principles of nucleophilic aromatic substitution could potentially be adapted. This would likely require specific catalysts, such as copper or palladium-based systems, and carefully controlled reaction conditions to facilitate the amination of the aromatic ring.
Optimization of Synthetic Conditions and Yield Enhancement
The efficiency and yield of this compound synthesis are critically dependent on the chosen pathway and the careful optimization of reaction parameters to overcome steric challenges.
Route 1: Fischer-Speier Esterification of 4-amino-2,6-dimethylbenzoic acid
The direct esterification of 4-amino-2,6-dimethylbenzoic acid with ethanol is a classic approach. However, the 2,6-dimethyl substitution significantly hinders the approach of the alcohol to the carbonyl carbon. Optimization strategies focus on overcoming this steric barrier and shifting the reaction equilibrium towards the product.
Key Optimization Parameters:
Catalyst Selection: Strong Brønsted acids are essential. While sulfuric acid (H₂SO₄) is common, its dehydrating nature can lead to side reactions. quora.com Alternative catalysts like p-toluenesulfonic acid (PTSA) or the use of Lewis acids can be effective. mdpi.com For sterically hindered acids, more advanced catalysts such as zirconium complexes have shown promise by being moisture-tolerant and effective under milder conditions. nih.govacs.org
Reaction Temperature: Higher temperatures are generally required to overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted synthesis has emerged as a powerful tool, allowing for rapid heating to temperatures above the solvent's boiling point in sealed vessels, which can dramatically reduce reaction times and improve yields. academicpublishers.orgusm.my
Water Removal: Esterification is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the water produced must be removed. This can be achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene (B28343) or by using a large excess of the alcohol (ethanol) to shift the equilibrium. masterorganicchemistry.com
Reagent Ratio: Employing a significant excess of ethanol can effectively increase the concentration of the nucleophile and shift the equilibrium, thereby enhancing the yield. masterorganicchemistry.com
Yield Enhancement Strategies:
To maximize the yield of the target ester, a combination of the above parameters is crucial. For a sterically hindered substrate like 4-amino-2,6-dimethylbenzoic acid, a multi-faceted approach is recommended.
Microwave Irradiation: This technique can provide localized superheating, accelerating the reaction rate significantly compared to conventional heating. usm.my
Use of Co-solvents: While a large excess of ethanol is beneficial, using a non-polar, azeotropic co-solvent like toluene can facilitate water removal via a Dean-Stark trap.
Alternative Esterification Methods: If Fischer-Speier esterification proves low-yielding, activating the carboxylic acid first is a viable strategy. Conversion of the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), can bypass the difficulties of direct acid-catalyzed esterification.
Below is a table summarizing potential conditions for the esterification of sterically hindered benzoic acids, which can be extrapolated for the synthesis of this compound.
| Method | Catalyst | Solvent/Reagent | Temperature (°C) | Typical Yield (%) | Key Feature |
| Conventional Heating | H₂SO₄ (conc.) | Ethanol (large excess) | Reflux (approx. 78°C) | 50-70 | Simple setup, equilibrium limitations. |
| Dean-Stark | p-Toluenesulfonic acid | Toluene, Ethanol | Reflux (approx. 110°C) | 75-90 | Efficient water removal drives reaction. |
| Microwave-Assisted | H₂SO₄ (cat.) | Ethanol | 130-150 | >90 | Rapid reaction times, high efficiency. usm.my |
| Acyl Chloride | None (two-step) | Thionyl Chloride, then Ethanol/Pyridine | 0°C to RT | >95 | Bypasses equilibrium, but is a two-step process. |
Route 2: Reduction of Ethyl 4-nitro-2,6-dimethylbenzoate
Step A: Synthesis of Ethyl 4-nitro-2,6-dimethylbenzoate
The synthesis of this precursor faces the same steric hindrance challenges as in Route 1. Therefore, similar optimization strategies apply, such as using microwave assistance or the acyl chloride method on 4-nitro-2,6-dimethylbenzoic acid. usm.my
Step B: Reduction of the Nitro Group
The reduction of an aromatic nitro group is a well-established transformation, but selectivity and reaction conditions are key to achieving high yields without affecting the ester group. wikipedia.orgacs.org
Key Optimization Parameters:
Reducing Agent/Catalyst System: A variety of systems can be employed for this reduction.
Catalytic Hydrogenation: This is a clean and efficient method. Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly used with hydrogen gas. wikipedia.orgacs.org Optimization involves catalyst loading, hydrogen pressure, and solvent choice (typically ethanol or ethyl acetate).
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) are robust and cost-effective. youtube.com The reaction rate can be controlled by the rate of acid addition.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas. organic-chemistry.org
Reaction Temperature and Time: Most catalytic hydrogenations proceed efficiently at room temperature, though gentle heating may be required for less reactive substrates. Metal/acid reductions can be exothermic and may require initial cooling.
Chemoselectivity: The chosen method must be chemoselective, reducing the nitro group without causing hydrolysis of the ethyl ester. Catalytic hydrogenation is generally very mild and compatible with ester functionalities.
Yield Enhancement Strategies:
Catalyst Activity: Ensuring the high activity of the catalyst in hydrogenation is paramount. For Pd/C, using a fresh catalyst and an appropriate solvent is important.
Complete Reaction: Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to ensure the complete consumption of the starting nitro compound, which simplifies purification.
Work-up Procedure: In metal/acid reductions, a basic work-up is required to neutralize the acid and precipitate metal hydroxides, allowing for the extraction of the amine product.
The following table outlines common reduction conditions applicable to Ethyl 4-nitro-2,6-dimethylbenzoate.
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Key Feature |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C | Ethanol or Ethyl Acetate | 25-40 | >95 | Clean, high yield, ester-compatible. |
| Metal/Acid Reduction | Fe powder, HCl (conc.) | Ethanol/Water | 25-80 | 85-95 | Cost-effective, robust, requires careful work-up. youtube.com |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Ethanol | Reflux | 90-98 | Avoids use of H₂ gas, generally fast. |
| Metal/Neutral Salt | Indium, NH₄Cl | Ethanol/Water | Reflux | ~90 | Mild conditions, good for sensitive substrates. orgsyn.org |
Scalability Considerations in Laboratory Synthesis
Transitioning a synthetic procedure from a small-scale experiment to a larger laboratory batch (e.g., from milligrams to tens or hundreds of grams) introduces several practical challenges.
For the Esterification Route:
Heat Management: Fischer esterification is endothermic. On a larger scale, ensuring uniform heating of the reaction mixture becomes more critical. The use of a mechanical stirrer and a suitable heating mantle is essential to avoid localized overheating, which can lead to decomposition, especially if using strong acids like H₂SO₄.
Water Removal at Scale: A Dean-Stark trap, which is efficient at a small scale, remains effective at a larger laboratory scale. However, the rate of azeotropic removal needs to be managed to maintain a steady reflux.
Reagent Handling: Handling large volumes of flammable solvents like ethanol and toluene requires appropriate safety measures, including performing the reaction in a well-ventilated fume hood and having fire-suppression equipment readily available.
Purification: Purification of the final product on a larger scale may require column chromatography with a larger column or, preferably, recrystallization or vacuum distillation if the product's properties allow. Recrystallization is often more scalable than chromatography for purifying solid products.
For the Nitro Reduction Route:
Catalytic Hydrogenation at Scale:
Heat Dissipation: The reduction of nitro groups is highly exothermic. On a larger scale, the heat generated can be significant and must be managed to prevent runaway reactions. This may involve slow addition of the substrate to the catalyst slurry or the use of a cooling bath.
Hydrogen Gas Handling: The use of hydrogen gas at pressures above atmospheric pressure on a larger scale requires specialized high-pressure reactors (autoclaves) and stringent safety protocols. Transfer hydrogenation can be a more practical alternative for larger lab-scale reactions as it avoids the need for high-pressure equipment. organic-chemistry.org
Catalyst Filtration: Filtering the solid catalyst (e.g., Pd/C) after the reaction can be hazardous as the catalyst can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. The filter cake should be kept wet with solvent during filtration and handled with care.
Metal/Acid Reduction at Scale:
Exothermicity: The reaction of metals like iron or zinc with acid is also highly exothermic. The acid must be added portion-wise or via a dropping funnel at a controlled rate to manage the reaction temperature.
Work-up and Waste: This method generates significant amounts of metal salts as byproducts. Handling and disposing of large quantities of acidic aqueous waste and metal hydroxide (B78521) sludge can be cumbersome in a laboratory setting. The extraction of the product from a large volume of aqueous solution also requires large-scale extraction funnels and significant solvent volumes.
Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise arrangement of atoms within Ethyl 4-amino-2,6-dimethylbenzoate can be deduced.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides detailed information about the number and electronic environment of the protons. The presence of an ethyl ester group is confirmed by a triplet signal for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. The two methyl groups attached to the aromatic ring typically appear as a singlet, and the amino group (NH₂) protons also produce a characteristic signal.
While specific spectral data for this compound is not widely published, analysis of a closely related compound, Ethyl 4-dimethylaminobenzoate, shows characteristic peaks that help in understanding the expected spectrum. For instance, in Ethyl 4-dimethylaminobenzoate, the ethyl group protons appear at approximately 1.36 ppm (triplet) and 4.32 ppm (quartet). chemicalbook.com The aromatic protons are observed as doublets around 6.63 ppm and 7.91 ppm, and the N,N-dimethyl protons give a singlet at 3.02 ppm. chemicalbook.com For this compound, one would expect the two aromatic protons to appear as a singlet due to symmetry and the two methyl groups on the ring to also be a singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum for this compound is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the two methyl substituents on the ring.
For the related compound, Ethyl 4-dimethylaminobenzoate, the ¹³C NMR spectrum in CDCl₃ shows the following assignments: the carbonyl carbon at 167.1 ppm, the aromatic carbons ranging from 110.6 ppm to 152.9 ppm, the methylene carbon of the ethyl group at 60.3 ppm, the N,N-dimethyl carbons at 40.1 ppm, and the methyl carbon of the ethyl group at 14.5 ppm. A similar pattern would be expected for this compound, with distinct signals for the two methyl groups on the aromatic ring.
Two-Dimensional NMR Spectroscopy for Connectivity Determination (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their direct connection.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu For example, an HMBC spectrum would show correlations from the protons of the ring-attached methyl groups to the quaternary carbons of the aromatic ring, and from the aromatic protons to the carbonyl carbon of the ester group, thereby piecing together the molecular skeleton.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic (methyl and ethyl) groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Furthermore, C-N and C-O stretching vibrations would be present in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For this compound (C₁₁H₁₅NO₂), the calculated monoisotopic mass is 193.1103 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern can also be predicted. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. For instance, in the mass spectrum of the related Ethyl 4-dimethylaminobenzoate, prominent peaks are observed at m/z 193 (molecular ion), 164 (loss of an ethyl group), and 148 (loss of an ethoxy group). chemicalbook.com A similar fragmentation pattern would be anticipated for this compound, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the amino group and the ester group conjugated with the benzene ring influences the position and intensity of these absorptions. For example, a related compound, Ethyl 4-dimethylaminobenzoate, shows a strong absorption maximum (λ_max) at 310 nm in ethanol (B145695). photochemcad.com Ethyl 4-aminobenzoate (B8803810), another similar structure, has absorption peaks at 227 nm and 310 nm. researchgate.net It is expected that this compound would also have a primary absorption band in a similar region, corresponding to the π → π* transitions of the substituted benzene ring.
Crystallographic Analysis of this compound: Data Not Available
A comprehensive search of scientific literature and crystallographic databases has revealed a lack of publicly available single-crystal X-ray diffraction data for the chemical compound this compound. As a result, a detailed crystallographic analysis as outlined in the requested article structure cannot be provided at this time.
The requested analysis, including the determination of the crystal system, space group, unit cell parameters, molecular packing, conformational and bond geometry, intermolecular interactions, and studies on polymorphism and co-crystallization, is entirely dependent on the availability of experimental data obtained from single-crystal X-ray diffraction studies. Without this foundational data, it is not possible to generate the specific details required for each section and subsection of the proposed article.
Searches for crystallographic information on closely related compounds have been conducted; however, the subtle differences in molecular structure—such as the position and number of methyl substituents on the benzoate ring or substitutions on the amino or ethyl groups—result in unique crystal packing and intermolecular interactions. Therefore, data from analogous compounds cannot be used to accurately describe the crystallographic properties of Ethyl 4--amino-2,6-dimethylbenzoate.
Furthermore, no theoretical or computational studies predicting the crystal structure of this compound could be located. Such studies, while not a substitute for experimental data, could have provided some insight into the potential crystal packing and molecular conformation.
This absence of data prevents any meaningful discussion on the influence of the specific 2,6-dimethyl and 4-amino substituents on the crystal packing motifs of this particular molecule.
Therefore, until experimental crystallographic data for this compound is determined and published, the generation of a scientifically accurate and detailed article on its crystallographic analysis remains unfeasible.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. For a molecule like Ethyl 4-amino-2,6-dimethylbenzoate, DFT calculations can elucidate key aspects of its behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.
For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich aromatic ring and the amino substituent, while the LUMO is a π*-orbital. The presence of the electron-donating amino group and methyl groups is expected to raise the energy of the HOMO, while the electron-withdrawing ester group will lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive and capable of participating in charge-transfer interactions.
In a related study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations were used to determine the HOMO and LUMO energies, which in turn helped in deriving various chemical reactivity descriptors. materialsciencejournal.org Similarly, for this compound, DFT calculations could provide quantitative values for these orbital energies and the energy gap, offering insights into its electronic behavior.
Table 1: Hypothetical Frontier Orbital Energies for this compound (based on analogous compounds)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.5 |
Note: These values are illustrative and based on typical DFT results for similar aromatic amines and esters.
DFT methods are extensively used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. pjbmb.org.pk For this compound, geometrical optimization would reveal key bond lengths, bond angles, and dihedral angles.
The conformational landscape of this molecule is influenced by the rotation around several key bonds, such as the C(aromatic)-N bond, the C(aromatic)-C(carbonyl) bond, and the bonds within the ethyl ester group. The steric hindrance introduced by the two methyl groups at positions 2 and 6 of the benzene (B151609) ring is a significant factor. These groups can influence the planarity of the amino and ester substituents with respect to the aromatic ring.
Potential energy surface scans can be performed by systematically rotating specific dihedral angles to identify the most stable conformers and the energy barriers between them. For instance, a scan of the dihedral angle involving the amino group and the aromatic ring would reveal the energetic cost of its rotation, which is expected to be influenced by the adjacent methyl groups. A similar analysis for the ethyl ester group would identify its preferred orientation. In a study on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, potential energy surface scans were used to identify the most stable conformer by analyzing the rotation around key single bonds. royalsocietypublishing.org
Table 2: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (based on analogous structures)
| Parameter | Value |
|---|---|
| C-N Bond Length | ~1.40 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-N-H Bond Angle | ~115° |
Note: These are typical bond lengths and angles for similar functional groups and are subject to variation based on the specific electronic and steric environment of the molecule.
DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Shifts: The gauge-independent atomic orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical 1H and 13C NMR spectra can be generated. The calculated shifts would be sensitive to the electronic environment of each nucleus, reflecting the effects of the amino, methyl, and ethyl ester groups. For example, the aromatic protons are expected to show distinct chemical shifts due to the electronic influence of the substituents.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-H vibrations of the methyl and ethyl groups. Theoretical calculations on ethyl 4-aminobenzoate (B8803810) have been used to evaluate fundamental vibrational wavenumbers and intensities. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| Amino (-NH2) | Symmetric Stretch | ~3350 |
| Amino (-NH2) | Asymmetric Stretch | ~3450 |
| Carbonyl (C=O) | Stretch | ~1710 |
| C-N | Stretch | ~1280 |
Note: These are approximate frequencies and are often scaled to better match experimental values.
Quantum Chemical Calculations of Reactivity Descriptors
From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors provide a conceptual framework for understanding how the molecule will interact with other chemical species.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ2 / (2η)
A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons. For this compound, the presence of the electron-donating amino and methyl groups would likely lead to a lower ionization potential, while the ester group would contribute to its electron affinity. These calculations have been performed for similar molecules to rationalize their reactivity patterns. materialsciencejournal.org
Table 4: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.15 |
Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.govnih.gov
For this compound, MD simulations can provide insights into:
Solvation: How the molecule is solvated by different solvents. The amino and ester groups can participate in hydrogen bonding with protic solvents, while the aromatic ring and alkyl groups will have hydrophobic interactions.
Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which can influence its physical properties like boiling point and solubility.
Conformational Dynamics: How the molecule's conformation changes over time in solution, providing a more dynamic picture than the static view from geometry optimization.
MD simulations typically use classical force fields to describe the interactions between atoms, allowing for the simulation of larger systems over longer timescales than is feasible with quantum methods.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key structures such as transition states and intermediates can be identified, and activation energies can be calculated.
For example, the mechanism of ester hydrolysis or aminolysis of this compound could be investigated. DFT calculations can be used to locate the transition state structures for the nucleophilic attack on the carbonyl carbon and subsequent steps. The calculated activation barriers would provide a quantitative measure of the reaction rate. Computational studies have been performed to examine the mechanistic pathways for the reaction of methyl benzoate (B1203000) with ammonia, revealing the energetics of concerted and stepwise mechanisms.
Similarly, the role of the amino and methyl groups in directing electrophilic aromatic substitution reactions could be explored computationally. By calculating the energies of the intermediate carbocations (sigma complexes) for substitution at different positions on the ring, the regioselectivity of such reactions can be predicted.
Chemical Reactivity and Derivatization Strategies
Transformations at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to a variety of electrophilic substitution reactions. However, the flanking methyl groups at the 2 and 6 positions sterically hinder the approach of bulky electrophiles.
Acylation: The amino group of Ethyl 4-amino-2,6-dimethylbenzoate can undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Due to the steric hindrance from the ortho-methyl groups, these reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent catalyst) compared to the acylation of unhindered anilines. The use of smaller acylating agents or specific catalysts can facilitate the reaction.
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. The steric hindrance around the nitrogen atom can make this transformation challenging. The choice of the sulfonylating agent and reaction conditions is crucial for achieving a good yield.
Alkylation: N-alkylation of the amino group is also possible, typically using alkyl halides. However, over-alkylation to form tertiary amines can be an issue. The steric hindrance in this compound can help in controlling the degree of alkylation, potentially favoring mono-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is an alternative method for introducing alkyl groups.
Table 1: Representative Conditions for Transformations at the Amine Functionality
| Reaction | Reagent | Catalyst/Base | Typical Conditions | Expected Product |
| Acylation | Acetyl chloride | Pyridine (B92270) | 0°C to room temperature | Ethyl 4-acetamido-2,6-dimethylbenzoate |
| Sulfonylation | p-Toluenesulfonyl chloride | Triethylamine | Room temperature to 50°C | Ethyl 4-(tosylamino)-2,6-dimethylbenzoate |
| Alkylation | Methyl iodide | K₂CO₃ | Reflux in acetone | Ethyl 4-(methylamino)-2,6-dimethylbenzoate |
Note: The conditions presented are representative for sterically hindered anilines and may need optimization for this compound.
The primary aromatic amine functionality of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.
Nucleophilic Substitution (Sandmeyer and related reactions): The diazonium group can be replaced by a wide range of nucleophiles, often catalyzed by copper(I) salts (Sandmeyer reaction). For example, treatment with CuCl, CuBr, or CuCN can introduce chloro, bromo, or cyano groups, respectively. Other nucleophiles like iodide (from KI) and fluoride (B91410) (from HBF₄ followed by heating, the Schiemann reaction) can also be introduced.
Radical Transformations: The diazonium group can also be removed via radical pathways. For instance, treatment with hypophosphorous acid (H₃PO₂) can lead to the reduction of the diazonium group, replacing it with a hydrogen atom.
The amino group of this compound can condense with aldehydes and ketones to form imines (Schiff bases). orgsyn.orgorgsyn.orgmdpi.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. orgsyn.orgorgsyn.orgmdpi.com The steric hindrance around the amino group might influence the rate and equilibrium of this reaction, particularly with bulky carbonyl compounds.
These imine intermediates or the parent amine itself can serve as precursors for the synthesis of various heterocyclic compounds. For example, condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. mdpi.com The reactivity of this compound in such cyclization reactions would be influenced by both the electronic nature of the benzene (B151609) ring and the steric environment of the amino group.
Reactions Involving the Ester Moiety
The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions.
Acidic Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2,6-dimethylbenzoic acid, by heating with an aqueous acid solution (e.g., H₂SO₄ or HCl). This reaction is reversible, and the use of a large excess of water can drive the equilibrium towards the product.
Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution leads to the irreversible hydrolysis of the ester. The reaction initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. The rate of base-catalyzed hydrolysis can be influenced by the steric hindrance around the carbonyl group, although the effect is generally less pronounced than for reactions at the ortho-substituted amino group.
The ester group can be converted into an amide by reacting this compound with an amine. This reaction, known as aminolysis, often requires high temperatures and may be slow. The use of a catalyst or the conversion of the ester into a more reactive acyl derivative (like an acyl chloride) can facilitate this transformation. Direct amidation can also be achieved using specific coupling agents that activate the carboxylic acid (obtained from hydrolysis) for reaction with an amine.
Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can also react with the ester group, but these reactions can be complicated by the presence of the acidic N-H proton of the amino group. Protection of the amino group may be necessary for such transformations.
Table 2: Representative Conditions for Reactions at the Ester Moiety
| Reaction | Reagent | Conditions | Expected Product |
| Acidic Hydrolysis | Aq. H₂SO₄ | Reflux | 4-Amino-2,6-dimethylbenzoic acid |
| Basic Hydrolysis | Aq. NaOH, then H₃O⁺ | Reflux, then acidification | 4-Amino-2,6-dimethylbenzoic acid |
| Amidation | Benzylamine, NaOMe | High temperature | N-Benzyl-4-amino-2,6-dimethylbenzamide |
Note: The conditions presented are representative and may need optimization for this compound.
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
The amino group is a powerful activating group and an ortho, para-director. The two methyl groups are also activating and ortho, para-directing. Conversely, the ethyl ester group is a deactivating group and a meta-director. The positions ortho to the amino group (positions 3 and 5) are the most activated sites for electrophilic attack.
Halogenation: The bromination of related 2,6-dialkylanilides has shown that the regioselectivity is highly dependent on the reaction conditions. For instance, bromination in acetic acid or chloroform (B151607) tends to favor substitution at the para-position (position 4, which is already occupied by the amino group in the target molecule), while bromination in sulfuric acid can lead to substitution at the meta-position relative to the amide. Given the strong activation by the amino group, direct halogenation of this compound would be expected to be rapid and potentially difficult to control, possibly leading to polyhalogenated products. To achieve selective monohalogenation at the 3- or 5-position, it is often necessary to first protect the highly activating amino group, for example, by acylation to form an amide. This moderates the activating effect and provides better control over the reaction.
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. rsc.orgresearchgate.net For anilines, the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a powerful deactivating and meta-directing group. In the case of N,N-dimethylaniline, nitration in a strong acid medium yields a significant amount of the meta-substituted product. nih.gov For this compound, nitration under these conditions would likely lead to substitution at the position meta to the anilinium ion, which is position 3 (or 5). The regioselectivity can be complex due to the competing directing effects of the substituents. DFT analysis of the nitration of substituted benzenes has shown that the regioselectivity can be influenced by factors such as the symmetry of the highest occupied molecular orbital (HOMO). nih.gov To favor substitution directed by the amino group, milder nitrating agents or protection of the amino group would be necessary.
Sulfonation: The sulfonation of anilines is a reversible reaction, and the regioselectivity can be controlled by temperature. chemrxiv.org At lower temperatures, the kinetically controlled product is often the ortho-isomer, while at higher temperatures, the thermodynamically more stable para-isomer is favored. For sterically hindered anilines like 2,6-disubstituted derivatives, sulfonation at the ortho positions is disfavored. In the case of this compound, the para position to the amino group is blocked. Therefore, sulfonation would be expected to occur at one of the ortho positions (3 or 5). The reaction of N-aryl sulfamates, including a 2,6-dichloroaniline (B118687) derivative, has been studied, indicating that sulfonation of such sterically hindered anilines can be challenging. chemrxiv.org
The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the cumulative directing effects of the amino, methyl, and ethyl ester groups.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NH₂ | 4 | Strongly Activating | Ortho, Para |
| -CH₃ | 2, 6 | Weakly Activating | Ortho, Para |
| -COOEt | 1 | Deactivating | Meta |
The powerful ortho, para-directing influence of the amino group dominates, strongly activating the positions at C3 and C5. The methyl groups also direct ortho and para, reinforcing the activation at C3 and C5 (ortho to one methyl and para to the other is not possible, but they activate the remaining aromatic positions). The deactivating meta-directing ester group directs incoming electrophiles to the C3 and C5 positions as well. Therefore, there is a strong consensus among the directing groups, making the C3 and C5 positions the most probable sites for electrophilic attack. The steric hindrance from the adjacent methyl groups might slightly modulate the reactivity at these positions.
Functionalization of Aromatic Methyl Groups
The two methyl groups on the aromatic ring of this compound can also be sites for chemical modification, primarily through oxidation reactions.
The oxidation of methylarenes can lead to the formation of aldehydes, carboxylic acids, or other oxygenated derivatives. escholarship.orgnih.govgoogle.com The choice of oxidizing agent and reaction conditions determines the final product. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely oxidize the methyl groups to carboxylic acids. However, these harsh conditions could also lead to the degradation of the amino group and other parts of the molecule.
More selective oxidation methods can be employed to convert the methyl groups to aldehydes. For instance, electrochemical oxidation has been shown to be an effective method for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov Another approach involves the use of milder oxidizing agents or catalytic systems. For example, the selective oxidation of alcohols to esters and aldehydes has been achieved using various catalysts. researchgate.netresearchgate.net It is also possible to achieve selective functionalization through radical-based C-H activation strategies. escholarship.org The presence of the electron-donating amino group may influence the reactivity of the methyl groups towards oxidation.
Design and Synthesis of Novel Analogues and Complex Molecular Structures
The chemical reactivity of this compound makes it a valuable scaffold for the synthesis of a diverse range of novel analogues and complex molecular structures with potential applications in medicinal chemistry and materials science.
The amino group is a key handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems. For example, substituted anthranilates (2-aminobenzoates) are common starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. nih.govmdpi.comnih.govrsc.orgjournalgrid.com Although this compound is a 4-aminobenzoate (B8803810), its amino group can potentially be used in similar cyclization strategies to form fused heterocyclic systems.
Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer or related reactions, although the presence of multiple activating groups might lead to side reactions.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. This provides another avenue for introducing diversity into the molecular structure.
The aromatic ring itself can be functionalized through electrophilic substitution reactions as discussed in section 6.3, introducing halogens, nitro groups, or sulfonic acid groups, which can then be further transformed.
For instance, substituted aminobenzoates are precursors for the synthesis of quinolones, which are an important class of antibacterial agents. nih.govresearchgate.nethelsinki.fimdpi.com The synthesis often involves the cyclization of an N-substituted aminobenzoate derivative. This compound could potentially be N-functionalized and then subjected to cyclization conditions to afford novel quinolone structures. The synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) has also been reported, indicating the utility of the 2,6-dimethylaniline (B139824) structural motif in building heterocyclic systems. orgsyn.org
The combination of these derivatization strategies allows for the systematic modification of the this compound core, enabling the generation of libraries of novel compounds for screening in drug discovery programs and for the development of new materials with tailored properties. The synthesis of complex thiadiazine derivatives from related amino-N-[2-(diethylamino)ethyl]-o-anisamide highlights the potential for intricate molecular architectures. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Multi-Step Organic Synthesis
Ethyl 4-amino-2,6-dimethylbenzoate serves as a crucial starting material or intermediate in the synthesis of more complex molecular architectures. The presence of both an amino group and an ester group on the benzene (B151609) ring allows for a wide range of chemical transformations. The amino group can readily undergo reactions such as diazotization, acylation, and alkylation, while the ester group can be hydrolyzed, reduced, or converted to an amide.
A notable parallel can be drawn with structurally similar compounds like ethyl 3-methyl-4-aminobenzoate, which is a key material in the preparation of intermediates for bis-(2-haloethyl)aminophenyl substituted distamycin derivatives. nih.gov These derivatives are investigated for their potential as antitumor and antiviral agents. nih.gov This suggests that this compound could similarly be employed as a foundational component in the synthesis of novel therapeutic agents, where the 2,6-dimethyl substitution pattern could influence the biological activity and pharmacokinetic properties of the final molecule.
The general strategy in multi-step synthesis involves the sequential modification of the functional groups. For instance, the amino group can be protected while the ester is transformed, or vice-versa. This selective reactivity is fundamental to constructing intricate organic molecules.
Precursor for Functional Materials Development
The development of novel materials with tailored properties is a major focus of modern chemical research. This compound offers a promising scaffold for the creation of such functional materials, from polymers to coordination complexes and optoelectronic devices.
Integration into Polymer Architectures
The bifunctional nature of this compound makes it a suitable candidate as a monomer for polymerization reactions. The amino group can react with compounds like diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The ester group can also participate in polymerization, for example, through transesterification reactions to form polyesters. The 2,6-dimethyl groups would be expected to impart increased rigidity and thermal stability to the resulting polymer chains, as well as potentially influencing their solubility and processing characteristics.
Utilization as a Ligand in Coordination Complexes
The amino group of this compound can act as a coordinating site for metal ions, making it a valuable ligand in the synthesis of coordination complexes. Research on the closely related ethyl 4-aminobenzoate (B8803810) has shown its ability to form ligands that can coordinate with various metal ions, such as Co(II), Ni(II), and Cu(II). jmchemsci.com In one study, ethyl 4-aminobenzoate was first converted into an N,N'-(1,2-phenylene) bis(4-aminobenzamide) ligand, which then formed complexes with these metals. jmchemsci.com The resulting complexes exhibited specific geometries, with the Co(II) and Cu(II) complexes showing octahedral geometry and the Ni(II) complex having a tetrahedral arrangement. jmchemsci.com
By analogy, this compound can be derivatized to create multidentate ligands. The steric hindrance from the methyl groups adjacent to the ester could influence the coordination geometry and the stability of the resulting metal complexes, potentially leading to novel catalytic, magnetic, or biological properties.
Table 1: Coordination Geometries of Metal Complexes with a Ligand Derived from Ethyl 4-aminobenzoate
| Metal Ion | Coordination Number | Geometry |
|---|---|---|
| Co(II) | 6 | Octahedral |
| Ni(II) | 4 | Tetrahedral |
| Cu(II) | 6 | Octahedral |
(Data based on a study of a ligand derived from ethyl 4-aminobenzoate, a structural analog) jmchemsci.com
Building Block for Optoelectronic or Self-Assembling Materials
The aromatic core of this compound makes it a suitable building block for materials with interesting optical and electronic properties. Substituted aminobenzoates are known to be precursors for dyes and other chromophoric systems. Through appropriate chemical modifications, such as extending the conjugation system via reactions at the amino group, it is possible to design molecules that absorb and emit light at specific wavelengths, making them useful for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Furthermore, the molecule possesses the necessary functionalities for directing self-assembly. The potential for hydrogen bonding through the amino group and dipole-dipole interactions from the ester group can lead to the formation of ordered supramolecular structures. These self-assembled architectures are of great interest for creating nanomaterials with defined patterns and functionalities.
Methodological Advancements in Chemical Processes Utilizing this compound
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and high-yielding reaction methodologies. The application of advanced techniques to reactions involving this compound can significantly enhance its utility.
Microwave-assisted synthesis is one such advancement that has been shown to accelerate reaction times and improve yields for the synthesis of heterocyclic compounds derived from similar ester-containing amines. For example, the synthesis of a novel pyrimidine (B1678525) was achieved in moderate yield by reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone (B45752) under microwave irradiation. mdpi.com This method reduced the reaction time significantly compared to conventional heating. mdpi.com Such techniques could be applied to the derivatization of this compound, enabling the rapid and efficient creation of libraries of new compounds for screening and materials development.
Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being applied to the synthesis of aminobenzoic acid derivatives. nih.gov Future work will likely focus on developing catalytic processes that minimize waste and energy consumption for reactions involving this compound.
Future Directions in the Synthesis and Application of Substituted Aminobenzoates
The field of substituted aminobenzoates, including this compound, is poised for significant growth, driven by the demand for novel functional molecules and materials.
One promising future direction is the use of these compounds as building blocks for Covalent Organic Frameworks (COFs). nih.gov COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties. nih.gov The defined geometry and reactive functional groups of substituted aminobenzoates make them ideal candidates for the bottom-up construction of COFs with applications in gas storage, catalysis, and sensing. nih.gov
Another area of active research is the development of new therapeutic agents. The synthesis of prodrugs, where an active pharmaceutical ingredient is chemically modified to improve its pharmacokinetic properties, is a growing field. mdpi.com Substituted aminobenzoates can be incorporated into drug molecules to enhance their solubility, permeability, and bioavailability. mdpi.com
The continued exploration of green and sustainable synthetic methods will also be crucial. nih.govresearchgate.net This includes the development of biosynthetic pathways and the use of biocatalysts to produce aminobenzoic acid derivatives from renewable feedstocks, reducing the reliance on petrochemical sources. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
